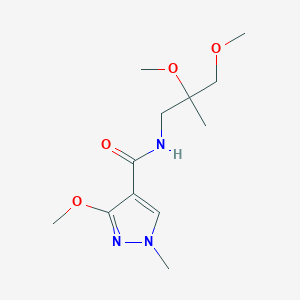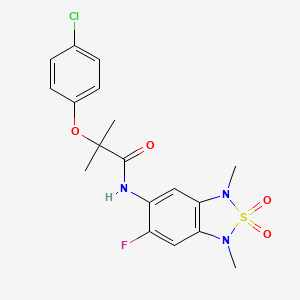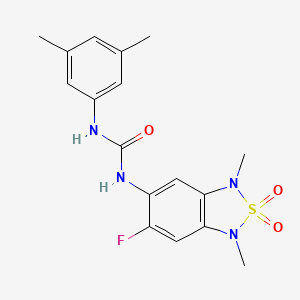![molecular formula C17H14N2O5 B6428344 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)urea CAS No. 2034251-30-2](/img/structure/B6428344.png)
1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)urea, also known as Bifuran-5-ylmethylurea, is an organic compound with a wide range of potential applications in scientific research. It is a heterocyclic compound that contains a five-membered ring with two oxygen atoms and a nitrogen atom, and a three-membered ring with a nitrogen atom and two carbon atoms. Bifuran-5-ylmethylurea has a number of unique properties that make it useful for various scientific research applications, including its ability to act as a ligand, its ability to act as a catalyst, and its ability to form complexes with other molecules.
Aplicaciones Científicas De Investigación
1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea has a wide range of potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a reagent in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme-catalyzed reactions. In addition, 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea has been used in the study of the structure and function of proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea is not well understood. However, it has been suggested that it acts as a ligand, forming complexes with other molecules, which then interact with enzymes or other molecules to produce a desired effect. It has also been suggested that it may act as a catalyst, accelerating the rate of certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea are not well understood. However, it has been suggested that it may have anti-cancer and anti-inflammatory effects. In addition, it has been suggested that it may have an effect on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea in laboratory experiments include its low cost, its availability, and its ease of use. In addition, it has a wide range of potential applications in scientific research. However, there are some limitations to its use. For example, it is not very soluble in water and it has a low solubility in organic solvents.
Direcciones Futuras
There are a number of potential future directions for the research and development of 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea. These include the development of new synthesis methods, the study of its mechanism of action, the development of new applications, and the study of its biochemical and physiological effects. In addition, there is potential for the development of new drugs and therapies based on 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea.
Métodos De Síntesis
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea has been reported in the literature. The most commonly used method involves the condensation of 2,3'-bifuran-5-ylmethyl isocyanate and 1,3-benzodioxole in the presence of a base, such as potassium carbonate. The reaction is carried out in a polar solvent, such as dimethylformamide, and the desired product is isolated by precipitation or crystallization. Other methods for the synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)ureamethylurea have also been reported, including the reaction of 2,3'-bifuran-5-ylmethyl isocyanate and 1,3-benzodioxole in the presence of an acid, such as trifluoroacetic acid, or the reaction of 2,3'-bifuran-5-ylmethyl isocyanate and 1,3-benzodioxole in the presence of a Lewis acid, such as boron trifluoride.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(19-12-1-3-15-16(7-12)23-10-22-15)18-8-13-2-4-14(24-13)11-5-6-21-9-11/h1-7,9H,8,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPRLXZUFLFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B6428264.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428280.png)
![5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6428288.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6428294.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6428305.png)



![1-[(4-chlorophenyl)methyl]-3-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea](/img/structure/B6428319.png)
![N-({[2,3'-bifuran]-5-yl}methyl)oxane-4-carboxamide](/img/structure/B6428325.png)
![3-({[2,3'-bifuran]-5-yl}methyl)-1-cyclopentylurea](/img/structure/B6428336.png)
![3-({[2,3'-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea](/img/structure/B6428338.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6428351.png)
![5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B6428365.png)